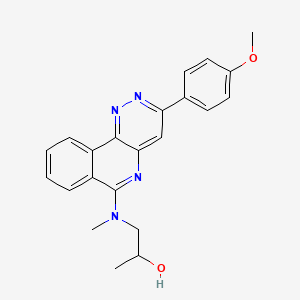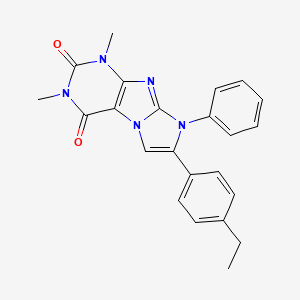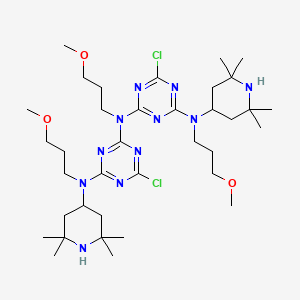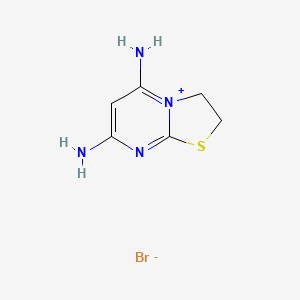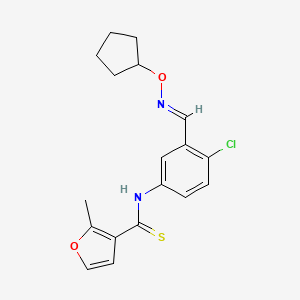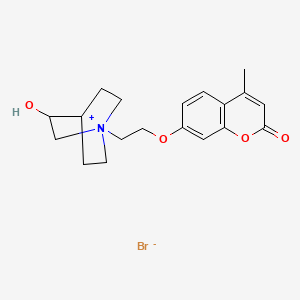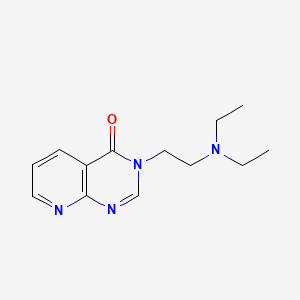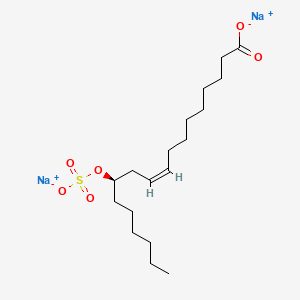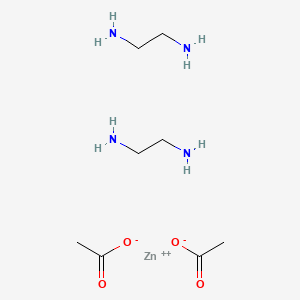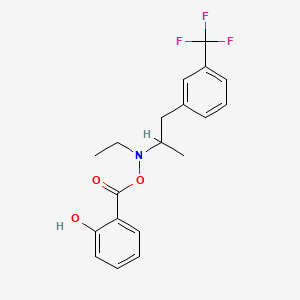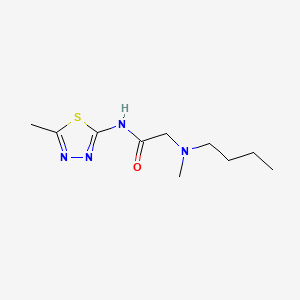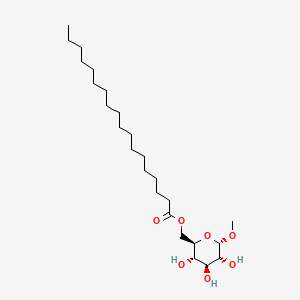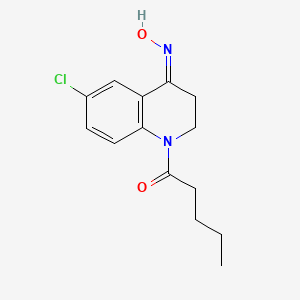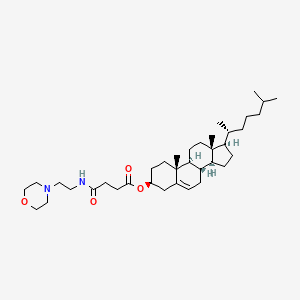
Mochol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mochol is synthesized through a multi-step process involving the esterification of cholesterol with succinic anhydride, followed by the reaction with N-ethylmorpholine. The reaction conditions typically involve the use of organic solvents such as ethanol and acetonitrile, and the process is carried out under controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Mochol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions involving halogens or other nucleophiles can modify the functional groups attached to the cholesterol backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under mild conditions to prevent degradation of the cholesterol structure .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Mochol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Medicine: Investigated for its potential in targeted drug delivery systems, particularly in cancer therapy.
Industry: Utilized in the development of stable emulsions and as a component in cosmetic formulations.
Mecanismo De Acción
Mochol exerts its effects primarily through its ability to integrate into lipid bilayers, enhancing the stability and permeability of nanoliposomes. This integration facilitates the targeted delivery of encapsulated drugs to specific cells or tissues. The molecular targets include cell membrane lipids and proteins involved in endocytosis and intracellular trafficking .
Comparación Con Compuestos Similares
Similar Compounds
Cholesteryl hemisuccinate: Another cholesterol derivative used in drug delivery systems.
Cholesterol: The parent compound, widely studied for its role in cell membranes and lipid metabolism.
Uniqueness
Mochol is unique due to its specific structural modifications, which enhance its solubility and stability in aqueous environments. This makes it particularly suitable for use in nanoliposome formulations, providing advantages over other cholesterol derivatives in terms of drug delivery efficiency and stability .
Propiedades
Número CAS |
452323-21-6 |
|---|---|
Fórmula molecular |
C37H62N2O4 |
Peso molecular |
598.9 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2-morpholin-4-ylethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C37H62N2O4/c1-26(2)7-6-8-27(3)31-11-12-32-30-10-9-28-25-29(15-17-36(28,4)33(30)16-18-37(31,32)5)43-35(41)14-13-34(40)38-19-20-39-21-23-42-24-22-39/h9,26-27,29-33H,6-8,10-25H2,1-5H3,(H,38,40)/t27-,29+,30+,31-,32+,33+,36+,37-/m1/s1 |
Clave InChI |
HEZIVRACDFRXBU-PKHDATKRSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)NCCN5CCOCC5)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)NCCN5CCOCC5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


